molecular formula C12H12O2 B1599813 (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol CAS No. 43210-74-8

(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol

Cat. No.: B1599813
CAS No.: 43210-74-8
M. Wt: 188.22 g/mol
InChI Key: QFNOPZNUHSDHKZ-GFCCVEGCSA-N
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Description

(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a naphthyl group attached to a chiral center, which imparts optical activity to the molecule. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Scientific Research Applications

(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for investigating enzyme specificity.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol typically involves the asymmetric reduction of 1-(2-naphthyl)-2-oxoethane. One common method is the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric excess. For example, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand, which facilitates the selective reduction of the ketone to the corresponding diol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts such as enzymes that can selectively reduce the ketone to the diol with high enantioselectivity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: Further reduction of the diol can yield the corresponding alcohols.

    Substitution: The hydroxyl groups in the diol can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Tosyl chloride (TsCl), mesyl chloride (MsCl)

Major Products Formed

    Oxidation: 1-(2-Naphthyl)-2,2-dione

    Reduction: 1-(2-Naphthyl)-1,2-ethanol

    Substitution: 1-(2-Naphthyl)-1,2-ethanediol derivatives with various functional groups

Mechanism of Action

The mechanism by which (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol exerts its effects is primarily through its interaction with enzymes and other chiral molecules. The chiral center in the compound allows it to fit into the active sites of enzymes in a specific manner, facilitating selective reactions. The molecular targets and pathways involved include various enzymes that catalyze oxidation, reduction, and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-(-)-1-(2-Naphthyl)-1,2-ethanediol
  • 1-(2-Naphthyl)-2-oxoethane
  • 1-(2-Naphthyl)-1,2-ethanol

Uniqueness

(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity compared to its enantiomer ®-(-)-1-(2-Naphthyl)-1,2-ethanediol. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(1S)-1-naphthalen-2-ylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNOPZNUHSDHKZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473080
Record name (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43210-74-8
Record name (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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